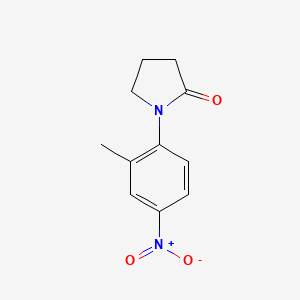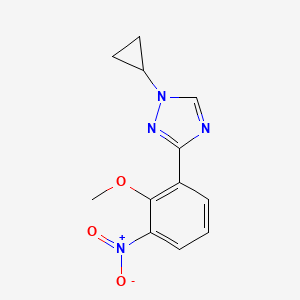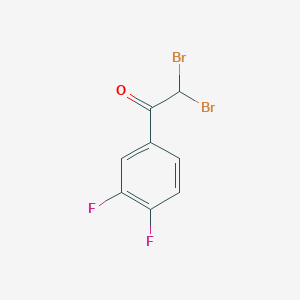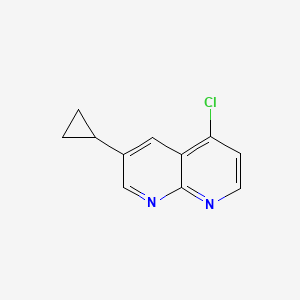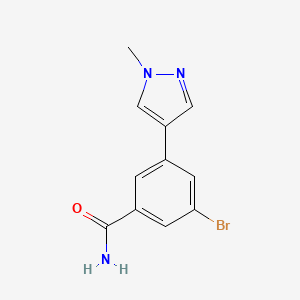
3-(3-Cyclopropylphenyl)azetidine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Cyclopropylphenyl)azetidine Hydrochloride is a chemical compound belonging to the azetidine class, characterized by a four-membered nitrogen-containing ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyclopropylphenyl)azetidine Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-cyclopropylphenylamine with suitable reagents to form the azetidine ring . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production of azetidines, including this compound, often employs scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are common to optimize reaction conditions and minimize by-products .
化学反应分析
Types of Reactions
3-(3-Cyclopropylphenyl)azetidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the azetidine ring is opened or modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions include azetidine derivatives, amines, and substituted azetidines, which can be further utilized in various chemical syntheses .
科学研究应用
3-(3-Cyclopropylphenyl)azetidine Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(3-Cyclopropylphenyl)azetidine Hydrochloride involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The compound’s ring strain and unique reactivity enable it to bind to enzymes and receptors, altering their activity and resulting in various biological effects .
相似化合物的比较
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different reactivity profiles.
Uniqueness
3-(3-Cyclopropylphenyl)azetidine Hydrochloride stands out due to its four-membered ring structure, which provides a balance between stability and reactivity. This makes it a versatile compound in synthetic chemistry and drug development .
属性
分子式 |
C12H16ClN |
|---|---|
分子量 |
209.71 g/mol |
IUPAC 名称 |
3-(3-cyclopropylphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c1-2-10(9-4-5-9)6-11(3-1)12-7-13-8-12;/h1-3,6,9,12-13H,4-5,7-8H2;1H |
InChI 键 |
YFYADUSMXNSFBN-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=CC(=CC=C2)C3CNC3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


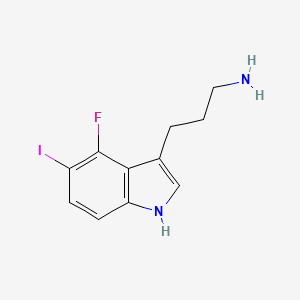
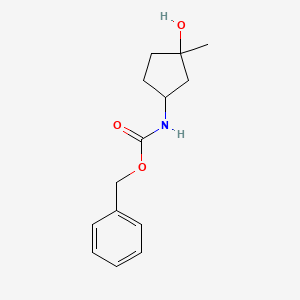
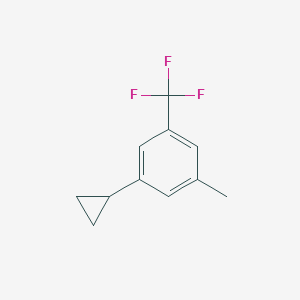
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B15338281.png)
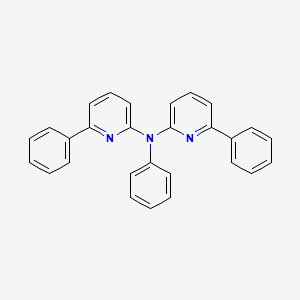


![5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B15338301.png)
